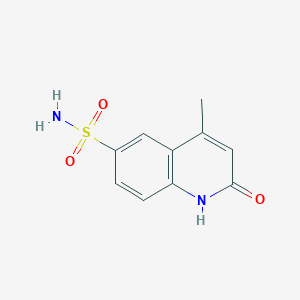

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

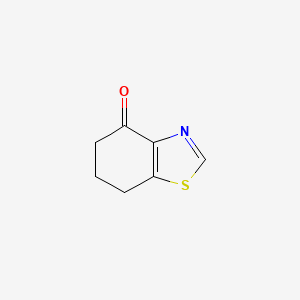

“4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of compounds known as quinolones, which are bicyclic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring). The “this compound” specifically has a sulfonamide group attached to the 6th position of the quinoline ring .

Synthesis Analysis

The synthesis of “this compound” involves either amidation of the respective acid with anilines or the reaction of N-aryl-2-chloroacetamide with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfinic acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline core with a sulfonamide group attached to the 6th position. The quinoline moiety is not planar, with a dihedral angle between the two ring planes .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve its synthesis. As mentioned earlier, it can be synthesized through amidation of the respective acid with anilines or the reaction of N-aryl-2-chloroacetamide with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfinic acid .Applications De Recherche Scientifique

Antioxidant and Fluorescent Properties

A study outlined an efficient protocol for synthesizing 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates, revealing the antioxidant activity and fluorescent properties of some compounds. This method involves a one-pot cascade of oxidation, dearomatization, and C-C bond cleavage, showcasing the multifunctional potential of compounds within this chemical class for applications beyond pharmacology, such as in materials science and bioimaging (Ramya et al., 2017).

Diuretic Effects

Research on novel N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides demonstrated their potential as thiazide-like diuretics. Through structure-activity relationship (SAR) analysis, these compounds showed diuretic activity in rats, indicating their relevance in medical research focused on cardiovascular and renal disorders (Zubkov et al., 2012).

Antimicrobial Activities

The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their oxinates were investigated for their antimicrobial activities. This study highlights the significant increase in antimicrobial and antifungal activities of these compounds compared with parent 8-hydroxyquinoline and sulfonamides, suggesting a promising avenue for the development of new antimicrobial agents (Dixit et al., 2010).

Hemostatic Activity

The synthesis of (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides and their effects on the blood coagulation system were explored, revealing their hemostatic activity in vitro. This opens potential for these compounds in therapeutic applications related to blood coagulation and vascular health (Zubkov et al., 2010).

Fluorescent Probing

A novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT) was developed, demonstrating the versatility of 4-methyl-2-oxo-1,2-dihydroquinoline derivatives in bioanalytical chemistry. This probe allows for fast and selective detection of DTT, showcasing the potential of such compounds in cellular imaging and oxidative stress research (Sun et al., 2018).

Orientations Futures

The future directions for “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. Given the interesting pharmaceutical and biological activities of similar compounds, it may be valuable in drug research and development .

Mécanisme D'action

Target of Action

Similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme .

Mode of Action

For instance, tacrine derivatives have been shown to bind to the active site of acetylcholinesterase, with the binding influenced by the steric properties of the substituents .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to exhibit hemostatic activity, suggesting an impact on blood coagulation pathways .

Pharmacokinetics

Similar compounds such as 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared as potential diuretic agents, suggesting possible renal excretion .

Result of Action

Related compounds have been found to exhibit hemostatic activity in vitro, suggesting a potential role in promoting blood clotting .

Action Environment

It’s worth noting that the synthesis of similar compounds has been reported to involve reactions such as alkaline hydrolysis , which could potentially be influenced by environmental conditions such as pH and temperature.

Propriétés

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRLMUTGXSGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)

![N-[3-(dimethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2880584.png)

![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)

![N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2880588.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)